Penicolinate A

Description

This compound has been reported in Penicillium with data available.

isolated from an axenic culture of the endophytic fungus, Bionectria sp.; structutre in first source

Properties

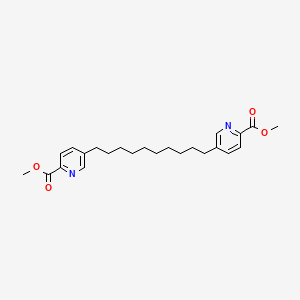

Molecular Formula |

C24H32N2O4 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

methyl 5-[10-(6-methoxycarbonyl-3-pyridinyl)decyl]pyridine-2-carboxylate |

InChI |

InChI=1S/C24H32N2O4/c1-29-23(27)21-15-13-19(17-25-21)11-9-7-5-3-4-6-8-10-12-20-14-16-22(26-18-20)24(28)30-2/h13-18H,3-12H2,1-2H3 |

InChI Key |

KQNPVQGFUTVYPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Fungal Origin of Penicolinate A: A Technical Overview

Penicolinate A, a symmetrical bis-picolinic acid ester, is a fungal secondary metabolite originally isolated from the endophytic fungus Penicillium sp. BCC16054. First described in 2013 by researchers at BIOTEC in Thailand, this molecule has garnered interest due to its notable biological activities, including efficacy against malaria, mycobacteria, and various tumor cell lines[1]. Structurally, this compound is characterized as a "dimeric" ester of fusaric acid, featuring two picolinic acid moieties linked by a ten-carbon aliphatic chain[1]. This guide provides a comprehensive overview of the origin, isolation, and proposed biosynthesis of this compound, tailored for researchers and professionals in drug development.

Isolation and Characterization from Penicillium sp. BCC16054

This compound was discovered during a screening program for bioactive compounds from endophytic fungi. The producing organism, Penicillium sp. BCC16054, was isolated from a plant source, highlighting the rich chemical diversity of endophytic microorganisms[2][3][4][5]. The isolation and structure elucidation of this compound involved a series of chromatographic and spectroscopic techniques.

Experimental Protocols

Fungal Cultivation and Extraction: The Penicillium sp. BCC16054 was cultured in a suitable fermentation medium to encourage the production of secondary metabolites. The general workflow for cultivation and extraction is as follows:

-

Inoculation and Fermentation: A pure culture of Penicillium sp. BCC16054 is used to inoculate a liquid fermentation medium. The culture is incubated under controlled conditions of temperature and agitation for a specific period to allow for fungal growth and metabolite production.

-

Extraction: Following fermentation, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The fungal mycelium can also be extracted separately to ensure the recovery of any intracellular compounds.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of fungal metabolites.

Purification of this compound: The crude extract is subjected to a series of chromatographic steps to isolate this compound. A typical purification scheme would involve:

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Further Chromatographic Separation: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassays, are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or by using high-performance liquid chromatography (HPLC).

Structure Elucidation: The chemical structure of this compound was determined through a combination of spectroscopic methods[2]:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its chromophores.

Quantitative Data

The following table summarizes the key spectroscopic data for this compound as reported in the literature[2].

| Spectroscopic Data | Values |

| Molecular Formula | C₂₄H₃₂N₂O₄ |

| ¹H NMR (CDCl₃) | Data to be populated from the original publication |

| ¹³C NMR (CDCl₃) | Data to be populated from the original publication |

| HRESIMS [M+H]⁺ | m/z value to be populated from the original publication |

Proposed Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been experimentally elucidated, its structural similarity to fusaric acid, a well-studied mycotoxin, allows for the proposal of a putative biosynthetic route[1]. Fusaric acid biosynthesis in Fusarium species involves a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS)-like enzyme[1][6][7][8][9].

The proposed biosynthesis of the picolinic acid monomer of this compound likely begins with the condensation of aspartic acid and a polyketide-derived intermediate. The decamethylene bridge that links the two picolinic acid units is likely derived from a fatty acid precursor. The final step would involve the esterification of two picolinic acid molecules with the C10 diol.

Below is a diagram illustrating the proposed logical flow of the biosynthesis.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow employed for the discovery and characterization of this compound.

Caption: General experimental workflow for this compound.

References

- 1. Biosynthesis of mycotoxin fusaric acid and application of a PLP-dependent enzyme for chemoenzymatic synthesis of substituted L-pipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. "Identification of gene clusters associated with fusaric acid, fusarin," by Daren W. Brown, Robert A. E. Butchko et al. [digitalcommons.unl.edu]

- 9. Identification of a 12-gene Fusaric Acid Biosynthetic Gene Cluster in Fusarium Species Through Comparative and Functional Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Penicolinate A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicolinate A, a natural product isolated from the endophytic fungus Penicillium sp. BCC16054, has garnered interest for its notable biological activities, including antimalarial, antitubercular, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside a proposed mechanism of action based on related picolinic acid derivatives, are presented to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables, and a hypothetical signaling pathway is visualized using the DOT language.

Chemical Structure and Properties

This compound is a symmetrical bis-picolinic acid ester characterized by a decamethylene bridge connecting two picolinate moieties. Its chemical structure was elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂N₂O₄ | [1] |

| Molecular Weight | 412.52 g/mol | [1] |

| Appearance | White solid | Inferred from similar compounds |

| UV (λmax, MeOH) | 220, 268 nm | [1] |

| IR (KBr) νmax | 3445, 2930, 2856, 1710, 1595, 1476, 1439, 1265, 1158, 990, 751 cm⁻¹ | [2] |

| HRESIMS [M+H]⁺ | m/z 413.2435 (calcd. for C₂₄H₃₃N₂O₄, 413.2440) | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (d, J = 4.4 Hz, 2H), 7.69 (td, J = 7.7, 1.6 Hz, 2H), 7.26 (d, J = 7.8 Hz, 2H), 7.21 (dd, J = 7.1, 5.2 Hz, 2H), 4.16 (s, 4H), 1.75 – 1.66 (m, 4H), 1.60 – 1.53 (m, 4H), 1.41 – 1.10 (m, 12H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.1 (C=O), 149.4 (CH), 146.0 (C), 141.7 (C), 137.0 (CH), 124.4 (CH), 32.0 (CH₂), 30.3 (CH₂), 28.9 (CH₂), 28.7 (CH₂), 28.5 (CH₂) | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | Inferred from general knowledge |

Biological Activity

This compound has demonstrated a range of biological activities, most notably its cytotoxicity against several human cancer cell lines.

Table 2: Cytotoxicity of this compound against Human Cancer and Non-Cancerous Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

| A2780 | Ovarian Carcinoma | 4.1 |

| KB | Oral Epidermoid Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| NCI-H187 | Small Cell Lung Cancer | Data not available |

| Vero | African Green Monkey Kidney (non-cancerous) | Data not available |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial report of this compound's isolation.

Caption: Isolation and purification workflow for this compound.

-

Fermentation: The endophytic fungus Penicillium sp. BCC16054 is cultured in a suitable liquid medium, such as potato dextrose broth, under static conditions at room temperature for several weeks.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with potassium bromide (KBr) pellets.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to determine the wavelengths of maximum absorption.

Cytotoxicity Assay

The cytotoxicity of this compound against various cell lines is typically evaluated using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells (e.g., A2780, KB, MCF-7, NCI-H187, Vero) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, studies on other picolinic acid derivatives suggest potential pathways for its anticancer activity. Picolinic acid and its analogues have been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the induction of endoplasmic reticulum (ER) stress and modulation of key signaling proteins.[3][4][5]

Based on this, a hypothetical signaling pathway for this compound-induced apoptosis is proposed below. This model suggests that this compound may trigger ER stress, leading to the activation of the unfolded protein response (UPR). This, in turn, can initiate a caspase cascade, ultimately resulting in programmed cell death.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic activity against cancer cells. This guide has summarized its known chemical and biological properties and provided standardized protocols for its study. The key missing pieces of information are the detailed cytotoxicity data against a broader panel of cell lines and, most importantly, the elucidation of its precise mechanism of action. Future research should focus on these areas to fully understand the therapeutic potential of this compound. Investigating its effects on specific cellular targets and signaling pathways will be crucial for its development as a potential anticancer agent. The proposed mechanism of action provides a starting point for such investigations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 3. public.pensoft.net [public.pensoft.net]

- 4. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Penicolinate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Penicolinate A, a picolinic acid derivative isolated from the endophytic fungus Penicillium sp. BCC16054. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Chemical Structure and Properties

This compound is a symmetrical dimeric ester of picolinic acid. Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₃₂N₂O₄ |

| Molecular Weight | 412.52 g/mol |

| Exact Mass (HRESIMS) | 413.2435 [M+H]⁺ (Calculated for C₂₄H₃₃N₂O₄, 413.2440) |

| Source | Penicillium sp. BCC16054 |

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 8.21 | d | 8.0 |

| 4 | 7.80 | t | 8.0 |

| 5 | 7.39 | d | 8.0 |

| 1' | 4.31 | t | 6.8 |

| 2' | 1.76 | m | |

| 3', 4' | 1.30-1.45 | m | |

| 5' | 1.25 | br s | |

| OMe | 3.98 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 165.5 |

| 3 | 137.2 |

| 4 | 126.8 |

| 5 | 125.0 |

| 6 | 149.9 |

| 1' | 65.2 |

| 2' | 28.6 |

| 3' | 25.9 |

| 4' | 29.3 |

| 5' | 29.1 |

| OMe | 52.5 |

Mass Spectrometry (MS)

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

| Ion | Observed m/z | Calculated m/z | Formula |

| [M+H]⁺ | 413.2435 | 413.2440 | C₂₄H₃₃N₂O₄ |

Infrared (IR) Spectroscopy

Due to the limitations of the search, specific IR absorption bands for this compound were not explicitly found in the available resources. However, based on its chemical structure, the following characteristic absorption bands are expected:

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1725-1705 |

| C=N (Pyridine) | ~1600 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Ester) | 1300-1000 |

| C-H (Aliphatic) | 3000-2850 |

| C-H (Aromatic) | 3100-3000 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of this compound, based on standard practices for natural product analysis.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: The purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR: Spectra were acquired at 400 or 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

-

¹³C NMR: Spectra were acquired at 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at δ 77.0 ppm).

-

2D NMR: COSY, HSQC, and HMBC experiments were performed to establish connectivities and confirm assignments.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Bruker microTOF-Q II, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Data Acquisition: Mass spectra were acquired in positive ion mode. The instrument was calibrated using a standard calibrant (e.g., sodium formate).

Infrared Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample was prepared as a thin film on a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Penicolinate A and Fusaric Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Penicolinate A and its structural relationship to the well-known mycotoxin, fusaric acid. This compound, a dimeric ester of fusaric acid, exhibits a distinct and broader biological activity profile, suggesting potential for further investigation in drug development. This whitepaper synthesizes the available data on their biological activities, delves into the known biosynthetic pathway of fusaric acid, and discusses the current understanding of their mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Diagrams illustrating key concepts are included to facilitate comprehension.

Introduction

Fusaric acid, a picolinic acid derivative produced by various Fusarium species, has been extensively studied for its phytotoxicity and moderate antimicrobial and cytotoxic effects.[1] Its biological activities are often attributed to its ability to chelate metal ions and inhibit certain enzymes.[2] this compound, a more recently discovered natural product from Penicillium sp. BCC16054, is a structurally related compound, essentially a dimer of fusaric acid linked by a decamethylene bridge. This structural modification results in a significantly different and, in some cases, more potent biological activity profile, including antimalarial, antimycobacterial, and anticancer properties. This whitepaper aims to provide a comprehensive technical guide to the current knowledge of these two compounds.

Chemical Structures

Fusaric Acid: 5-butylpyridine-2-carboxylic acid

This compound: 1,10-decanediyl bis(5-butylpicolinate)

Biosynthesis

Fusaric Acid

The biosynthesis of fusaric acid is well-elucidated and involves a dedicated gene cluster (FUB). The pathway commences with the condensation of an aspartic acid precursor and malonyl-CoA.[3] A key enzyme in this process is a polyketide synthase (PKS). The FUB gene cluster contains the necessary genes encoding for the enzymes responsible for the subsequent steps of cyclization, oxidation, and tailoring to yield the final fusaric acid molecule.[4]

Caption: Proposed biosynthetic pathway of fusaric acid.

This compound

The biosynthetic pathway of this compound has not yet been elucidated. It is hypothesized to be formed through the esterification of two fusaric acid molecules with a 1,10-decanediol linker. However, the specific enzymes and genes responsible for this dimerization in Penicillium sp. are currently unknown. Fungi, including Penicillium species, are known to produce a variety of esterases and lipases that can catalyze esterification reactions.[5]

Caption: Hypothetical biosynthesis of this compound.

Biological Activity and Quantitative Data

Both fusaric acid and this compound exhibit a range of biological activities. However, direct comparative studies under identical experimental conditions are limited. The available quantitative data (IC50 values) are summarized in the tables below.

This compound: Quantitative Data

| Target | Cell Line/Organism | IC50 (µg/mL) | IC50 (µM) |

| Malaria | Plasmodium falciparum K1 | 3.25 | ~7.88 |

| Mycobacteria | Mycobacterium tuberculosis H37Ra | 25 | ~60.6 |

| Cancer | KB (oral epidermoid carcinoma) | 4.8 | ~11.6 |

| Cancer | MCF-7 (breast adenocarcinoma) | >50 | >121 |

| Non-cancer | Vero (monkey kidney fibroblast) | >50 | >121 |

Fusaric Acid: Quantitative Data

| Target | Cell Line/Organism | IC50 (µg/mL) | IC50 (µM) |

| Cancer | Ishikawa (endometrial) | 25.59 | 142.81 |

| Cancer | HeLa (cervical) | 200 (24h), 200-400 (48h) | ~1116 (24h) |

| Cancer | SNO (esophageal) | 78.81 | ~440 |

| Bacteria | Staphylococcus aureus | 1.30 | ~7.25 |

| Mycobacteria | Mycobacterium tuberculosis H37Rv | 52.4 | ~292.4 |

Mechanism of Action

Fusaric Acid

The mechanism of action of fusaric acid is not fully understood but is thought to be multifactorial.[1] One of the primary proposed mechanisms is the inhibition of dopamine β-hydroxylase, an enzyme involved in norepinephrine synthesis.[1] Additionally, fusaric acid is a known chelator of divalent cations, which can disrupt cellular processes that rely on these ions.[2] Recent studies have also shown that fusaric acid can downregulate the expression of genes in the Toll-like receptor (TLR) signaling pathway in cancer cells.[6][7]

Caption: Proposed mechanisms of action for fusaric acid.

This compound

The specific mechanism of action for this compound has not been investigated in detail. Given its structural similarity to fusaric acid, it is plausible that it shares some mechanistic features, such as metal chelation. However, its increased potency against certain targets like Plasmodium falciparum suggests that its dimeric structure may lead to novel interactions or enhanced activity at specific cellular targets. Further research is required to elucidate its precise molecular mechanisms.

Experimental Protocols

This section provides an overview of the general methodologies used to assess the biological activities of this compound and fusaric acid.

General Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on adherent cell lines.

Workflow:

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound or fusaric acid) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[8]

Antimalarial Assay (Plasmodium falciparum)

This protocol outlines a common method for assessing the in vitro antimalarial activity of compounds.

Workflow:

Caption: Workflow for a SYBR Green I-based antimalarial assay.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound in 96-well plates.

-

Parasite Culture: Add a synchronized culture of Plasmodium falciparum (e.g., K1 strain) at the ring stage to the wells.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Add a lysis buffer containing a fluorescent DNA dye, such as SYBR Green I, to each well. This dye will bind to the parasite DNA.

-

Incubation: Incubate the plates in the dark for 1 hour at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the compound concentration.[9]

Antimycobacterial Assay (Mycobacterium tuberculosis)

This protocol describes a microplate-based assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Workflow:

Caption: Workflow for an Alamar Blue-based antimycobacterial assay.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Ra or H37Rv strain).

-

Inoculation: Add the bacterial inoculum to each well of the plate.

-

Incubation: Incubate the plates for 7 days at 37°C.

-

Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well.

-

Incubation: Incubate for an additional 24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth).[10][11]

Conclusion and Future Directions

This compound represents an intriguing natural product with a distinct and promising biological activity profile compared to its monomeric counterpart, fusaric acid. While fusaric acid's biosynthesis and certain aspects of its mechanism of action are relatively well-understood, significant knowledge gaps exist for this compound.

Future research should prioritize the elucidation of the biosynthetic pathway of this compound in Penicillium sp. to enable potential synthetic biology approaches for its production and the generation of novel analogs. Direct, head-to-head comparative studies of this compound and fusaric acid across a range of biological assays are crucial to quantitatively assess the impact of dimerization on activity and selectivity. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets of this compound and to understand the signaling pathways it modulates. Addressing these research questions will be essential for fully evaluating the therapeutic potential of this promising class of compounds.

References

- 1. Fusaric acid - Wikipedia [en.wikipedia.org]

- 2. Fusaric acid contributes to virulence of Fusarium oxysporum on plant and mammalian hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Mycotoxin Fusaric Acid and Application of a PLP-Dependent Enzyme for Chemoenzymatic Synthesis of Substituted l-Pipecolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1085251C - Esterification method of carboxylic acid and tertiary alcohol - Google Patents [patents.google.com]

- 6. europeanreview.org [europeanreview.org]

- 7. Fusaric acid inhibits cell proliferation and downregulates expressions of toll-like receptors pathway genes in Ishikawa endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the cytotoxic and genotoxic effects of mycotoxin fusaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mmv.org [mmv.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. m.youtube.com [m.youtube.com]

Unveiling the Bioactive Potential of Penicolinate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A, a picolinic acid derivative isolated from the endophytic fungus Penicillium sp. BCC16054, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery.[1] As a member of the diverse polyketide family, this compound exhibits a range of biological activities, including cytotoxic, antimalarial, and antifungal properties.[1] This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound, including quantitative data, detailed experimental methodologies for its assessment, and proposed mechanisms of action based on its structural class and observed effects. This document is intended to serve as a valuable resource for researchers investigating this compound and related compounds for potential therapeutic applications.

Quantitative Bioactivity Data

The known biological activities of this compound are summarized in the table below, providing a quantitative basis for its potential as a lead compound.

| Biological Activity | Target Organism/Cell Line | Parameter | Value | Reference |

| Cytotoxicity | Human Ovarian Cancer (A2780) | IC₅₀ | 4.1 µM | [1] |

| Antimalarial | Plasmodium falciparum | IC₅₀ | 3.25 µg/mL | [1] |

| Antifungal | Candida albicans | Activity | Weak | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of biological findings. While the precise experimental details from the original study on this compound were not fully accessible, this section provides detailed, generalized protocols for the key assays used to determine its biological activities. These protocols are based on standard methodologies reported in the literature for similar compounds.

Disclaimer: The following protocols are representative and may not reflect the exact conditions used in the initial discovery of this compound's bioactivities. Researchers should optimize these protocols based on their specific experimental setup.

Cytotoxicity Assay against A2780 Human Ovarian Cancer Cells (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound against an adherent cancer cell line.

-

Cell Culture: A2780 human ovarian cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium, and the cells are treated with these varying concentrations for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimalarial Activity Assay against Plasmodium falciparum (SYBR Green I-based Assay)

This protocol describes a widely used method for determining the in vitro antimalarial activity of a compound.

-

Parasite Culture: The chloroquine-sensitive (3D7) or resistant (K1) strains of Plasmodium falciparum are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Assay Setup: The assay is performed in 96-well plates. The parasite culture is synchronized to the ring stage, and a suspension with 1% parasitemia and 2% hematocrit is prepared.

-

Compound Preparation: this compound is serially diluted in culture medium and added to the wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, the plates are frozen at -20°C to lyse the red blood cells. After thawing, 100 µL of SYBR Green I lysis buffer is added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC₅₀ value is calculated by comparing the fluorescence in compound-treated wells to that of untreated controls.

Antifungal Susceptibility Assay against Candida albicans (Broth Microdilution Method)

This protocol details a standard method for assessing the antifungal activity of a compound.

-

Inoculum Preparation: Candida albicans is grown on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Assay Setup: The assay is conducted in 96-well microtiter plates. The yeast inoculum is further diluted in RPMI-1640 medium.

-

Compound Dilution: this compound is serially diluted in the culture medium within the microtiter plate.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible yeast growth compared to the growth in the control well. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound have not yet been fully elucidated. However, based on its chemical structure as a picolinic acid-containing polyketide and the known mechanisms of related compounds, we can propose several hypothetical signaling pathways.

Proposed Cytotoxic Mechanism in Ovarian Cancer Cells

Many polyketides and pyridine-containing compounds exhibit cytotoxicity through the induction of apoptosis. A plausible mechanism for this compound in A2780 ovarian cancer cells involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Proposed Antimalarial Mechanism of Action

Picolinic acid is a derivative of pyridine, and many quinoline-based antimalarial drugs (which contain a pyridine ring fused to a benzene ring) are known to function by inhibiting the detoxification of heme in the parasite's food vacuole. A similar mechanism can be proposed for this compound, where it may interfere with the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[2]

Proposed Antifungal Mechanism against Candida albicans

While this compound showed weak activity against Candida albicans, some picolinamide derivatives have been found to inhibit Sec14p, an essential phosphatidylinositol transfer protein involved in maintaining the integrity of the Golgi apparatus and cell membrane.[3][4] A hypothetical mechanism for this compound could involve the disruption of this or a similar crucial cellular process in C. albicans.

General Experimental Workflow

The discovery and characterization of the biological activity of a natural product like this compound typically follows a structured workflow, from isolation to mechanism of action studies.

Conclusion and Future Directions

This compound represents a promising natural product with documented cytotoxic and antimalarial activities. While its antifungal properties appear to be modest, further investigation into its spectrum of activity against other fungal pathogens may be warranted. The primary challenge and opportunity for future research lie in the detailed elucidation of its mechanisms of action. The proposed pathways in this guide, based on the activities of structurally related compounds, provide a starting point for hypothesis-driven research.

Future studies should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound in cancer cells and pathogenic microbes.

-

Signaling Pathway Validation: Confirming the involvement of the proposed signaling pathways through western blotting, gene expression analysis, and the use of specific inhibitors.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of ovarian cancer and malaria.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its potency and selectivity.

A deeper understanding of the biological activity of this compound will be instrumental in harnessing its therapeutic potential and developing novel drugs for the treatment of cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Penicolinate A: A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicolinate A (PecA), also known as panepocyclinol A, has emerged as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its direct interaction with STAT3. It details the molecular modifications induced by this compound, the resultant downstream effects on cellular signaling, and its anti-proliferative activity. This document also provides detailed protocols for key experimental assays and presents signaling pathways and experimental workflows as diagrams for enhanced clarity.

Core Mechanism of Action: Di-covalent Modification of STAT3

This compound exerts its anti-cancer effects through a unique mechanism involving the di-covalent modification of STAT3 dimers. As a dimeric natural product, this compound possesses two reactive Michael acceptor sites. These sites enable the molecule to act as a cross-linker, forming covalent bonds with specific cysteine residues on two separate STAT3 monomers within a dimer.[1]

Specifically, this compound targets and cross-links cysteine 712 (C712) and cysteine 718 (C718) residues located at the STAT3 dimer interface. This di-covalent modification effectively locks the STAT3 dimer in a conformation that is unfavorable for its function. The key consequences of this modification are:

-

Inhibition of STAT3 Phosphorylation: The conformational changes induced by this compound binding block the phosphorylation of STAT3.

-

Reduced DNA Binding Affinity: The altered structure of the STAT3 dimer significantly diminishes its ability to bind to its target DNA sequences.[1]

-

Impaired Transcriptional Activity: By preventing DNA binding, this compound ultimately inhibits the transcriptional activation of STAT3 target genes, which are crucial for cancer cell proliferation, survival, and angiogenesis.

This distinct mechanism of action, targeting the STAT3 dimer interface through di-covalent modification, sets this compound apart from many other STAT3 inhibitors that typically target the SH2 domain to disrupt dimerization.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound (PecA) action on the STAT3 signaling pathway.

Quantitative Data: Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are presented in the table below. The data highlights particularly strong efficacy in several lymphoma and melanoma cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| Karpas299 | Anaplastic Large Cell Lymphoma | < 1 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | < 1 |

| A375 | Melanoma | < 1 |

| BGC-823 | Gastric Cancer | < 10 |

| HepG2 | Hepatoma | < 10 |

| U2OS | Osteosarcoma | < 10 |

| MCF7 | Breast Cancer | < 10 |

| ... (and 24 other cell lines) | Various | < 10 |

Table 1: IC50 values of this compound in a panel of cancer cell lines. Data extracted from the supplementary information of "Dimeric natural product panepocyclinol A inhibits STAT3 via di-covalent modification".[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Experimental Workflow Diagram

Caption: Workflow for the MTS-based cell viability assay.

Materials:

-

Cancer cell lines (e.g., Karpas299, SU-DHL-1)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed suspension cells (e.g., Karpas299, SU-DHL-1) at a density of 2 x 10^4 cells/well or adherent cells at 5 x 10^3 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for STAT3 Phosphorylation

This protocol is for detecting the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in cancer cells treated with this compound.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-STAT3, anti-p-STAT3 Tyr705)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of STAT3 and assessing how this compound affects this binding on a genome-wide scale.

Experimental Workflow Diagram

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Materials:

-

Treated and untreated cells

-

Formaldehyde

-

Glycine

-

Lysis and wash buffers

-

Anti-STAT3 antibody for ChIP

-

Protein A/G magnetic beads

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify STAT3 binding sites. Compare the binding profiles between this compound-treated and control cells.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action. Its ability to selectively inhibit the transcriptional activity of STAT3 through a unique di-covalent modification of the STAT3 dimer provides a strong rationale for its further development as a therapeutic. The data presented in this guide demonstrate its potent anti-proliferative effects in a variety of cancer cell lines. The detailed experimental protocols provided herein will aid researchers in further investigating the therapeutic potential of this compound and similar compounds targeting the STAT3 signaling pathway.

References

A Framework for Investigating the Antimalarial Mode of Action of Novel Fungal Metabolites: A Case Study Perspective on Penicolinate A

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The urgent need for novel antimalarial therapeutics with unique mechanisms of action has driven the exploration of diverse natural product libraries. Fungal metabolites, in particular, represent a promising and underexplored source of bioactive compounds. This technical guide outlines a comprehensive framework for the discovery and characterization of the antimalarial mode of action of a novel fungal metabolite, using Penicolinate A as a hypothetical case study. While this compound is a known natural product isolated from Penicillium species, its activity against Plasmodium falciparum has not been reported in publicly available literature. This document, therefore, serves as a detailed roadmap for researchers, providing standardized experimental protocols and data presentation strategies to rigorously evaluate the potential of such compounds as antimalarial drug candidates.

Introduction to this compound and the Search for New Antimalarials

This compound is a pyridine-containing natural product that has been isolated from fungi of the Penicillium genus. Its chemical structure has been elucidated, and methods for its synthesis have been developed. However, to date, there is no published data on its biological activity against the malaria parasite, Plasmodium falciparum.

The increasing resistance of P. falciparum to existing antimalarial drugs, including artemisinin-based combination therapies, poses a significant global health threat. This underscores the critical need to identify new chemical scaffolds with novel mechanisms of action that can overcome existing resistance patterns. Fungi are a rich source of structurally diverse secondary metabolites and have historically yielded numerous life-saving drugs. Projects focused on screening fungal extracts and purified compounds have identified promising antiplasmodial activities, suggesting that fungal metabolites are a valuable resource for antimalarial drug discovery.[1][2][3][4][5]

This guide provides a systematic approach to investigate the potential antimalarial properties of a compound like this compound, from initial screening to in-depth mechanism of action studies.

Hypothetical Quantitative Data for this compound

In a typical drug discovery workflow, the initial step involves determining the in vitro efficacy of the compound against the parasite and assessing its selectivity. The following table illustrates how such data for this compound would be presented.

| Compound | Target Organism/Cell Line | Assay Type | IC50 / EC50 / CC50 (nM) | Selectivity Index (SI) |

| This compound | P. falciparum (3D7, Chloroquine-sensitive) | SYBR Green I Assay | Data not available | Data not available |

| P. falciparum (Dd2, Multidrug-resistant) | SYBR Green I Assay | Data not available | Data not available | |

| Human Embryonic Kidney (HEK293) Cells | MTT Assay | Data not available | Data not available | |

| Chloroquine | P. falciparum (3D7) | SYBR Green I Assay | Reference value | Reference value |

| P. falciparum (Dd2) | SYBR Green I Assay | Reference value | Reference value | |

| HEK293 Cells | MTT Assay | Reference value | Reference value |

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to assess the antimalarial potential and mode of action of this compound.

In Vitro Culture of Plasmodium falciparum

-

Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and multidrug-resistant (e.g., Dd2, K1) strains of P. falciparum should be used to assess the compound's activity against different resistance backgrounds.[6]

-

Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.

-

Culture Conditions: The parasites are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ using human O+ erythrocytes at a 2-5% hematocrit.[6]

-

Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment to allow for stage-specific assays.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound.

-

Plate Preparation: this compound is serially diluted in culture medium and added to a 96-well black plate.

-

Parasite Addition: Asynchronous or synchronized ring-stage parasite cultures (1% parasitemia, 2% hematocrit) are added to the wells.

-

Incubation: The plates are incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

-

Data Acquisition: Fluorescence is read using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of the compound against a mammalian cell line (e.g., HEK293 or HepG2) to assess its selectivity.

-

Cell Culture: Human cell lines are cultured in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells are seeded in a 96-well plate and treated with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The CC50 value is calculated from the dose-response curve.

Stage-Specificity and Rate of Kill Assays

These assays provide insights into which stage of the parasite life cycle the compound targets and how quickly it acts.

-

Stage-Specificity Assay: Highly synchronized cultures at different developmental stages (ring, trophozoite, and schizont) are exposed to this compound at a concentration of 3x IC50 for a short period (e.g., 6 hours). The drug is then washed out, and parasite viability is assessed in the next cycle.

-

Rate of Kill Assay: A synchronized ring-stage culture is treated with this compound at a concentration of 5-10x IC50. Aliquots are taken at different time points (e.g., 6, 12, 24, 48 hours), the drug is washed out, and the parasites are allowed to grow for the remainder of the 48-hour cycle. Parasite viability is then measured to determine the time required for the compound to exert its effect.

Visualizing Experimental Workflows and Potential Pathways

Diagrams are crucial for illustrating complex experimental processes and biological pathways. The following are examples of diagrams that would be generated in the investigation of this compound's antimalarial mode of action.

Caption: Figure 1. A generalized workflow for the initial screening and mechanism of action studies of a novel antimalarial compound like this compound.

Caption: Figure 2. A diagram illustrating a hypothetical signaling pathway within P. falciparum that could be inhibited by this compound, leading to parasite death.

Conclusion and Future Directions

While this compound presents a chemical scaffold from a promising natural source, its potential as an antimalarial agent remains uninvestigated. The experimental framework detailed in this guide provides a robust and systematic approach to bridge this knowledge gap. By following these protocols, researchers can generate the necessary quantitative data to determine the efficacy, selectivity, and mode of action of this compound or other novel compounds.

Should this compound demonstrate potent and selective antiplasmodial activity, further studies would be warranted, including:

-

In vivo efficacy studies in mouse models of malaria.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling.

-

Structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and drug-like properties.

-

Target validation studies using genetic or chemical-proteomic approaches.

The discovery of new antimalarial drugs is a complex but essential endeavor. A systematic evaluation of novel chemical entities from diverse sources, such as the fungal metabolite this compound, is a critical component of the global strategy to combat malaria.

References

Penicolinate A: An Inquiry into its Antimycobacterial Potential

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the antimycobacterial properties of a compound designated as "Penicolinate A." Consequently, the creation of an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, is not possible at this time.

The initial investigation included broad searches for "this compound antimycobacterial properties," its potential "mechanism of action," "synthesis," and any "in vivo studies." These inquiries did not return any relevant scholarly articles, patents, or conference proceedings detailing research into the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial species.

While the search results included information on the synthesis of related compounds such as "penicolinates A, C and D," these documents did not describe any biological activities, including antimycobacterial testing. Further searches for the broader class of "picolinates" and their derivatives did reveal some compounds with biological activities; however, none were specifically identified as this compound with antimycobacterial properties.

It is possible that "this compound" is a novel or proprietary compound currently under investigation, and the research has not yet been published. Alternatively, the name may be an internal designation within a research group or company.

For researchers, scientists, and drug development professionals interested in the antimycobacterial potential of novel compounds, the typical workflow for characterizing a new chemical entity would involve a series of established in vitro and in vivo assays. A generalized workflow for such an investigation is outlined below.

Generalized Experimental Workflow for Antimycobacterial Drug Discovery

The following diagram illustrates a standard pipeline for the evaluation of a new compound's antimycobacterial activity.

We recommend that researchers in possession of "this compound" who wish to evaluate its antimycobacterial properties begin with the foundational in vitro screening assays. Should the compound exhibit promising activity and selectivity, further investigation into its mechanism of action and in vivo efficacy would be warranted.

Until peer-reviewed data on this compound becomes available, it is not possible to provide the requested in-depth technical guide. We encourage the user to verify the compound's name and to search for forthcoming publications in relevant scientific journals.

Structure-Activity Relationship (SAR) Studies of Penicolinate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A, a natural product isolated from the endophytic fungus Penicillium sp. BCC16054, is a symmetrical bis-picolinic ester featuring a distinctive decamethylene bridge.[1] This unique structural architecture has garnered significant interest within the medicinal chemistry community due to its potent and diverse biological activities. This compound and its congeners have demonstrated promising efficacy against a range of clinically relevant targets, including the malaria parasite Plasmodium falciparum, various mycobacteria, and several human cancer cell lines.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its naturally occurring analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Structure and Analogs

The fundamental structure of this compound consists of two picolinic acid units ester-linked to a central C10 alkyl chain. The naturally occurring analogs, Penicolinates B-E, exhibit variations in the length and functionality of this linker, providing initial insights into the structural requirements for biological activity.

Quantitative Structure-Activity Relationship Data

The biological activities of Penicolinates A-E have been evaluated against a panel of pathogens and cell lines. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the potency of each analog.

Table 1: Antimalarial, Antifungal, and Antibacterial Activity of Penicolinates A-E

| Compound | Antimalarial (IC50, µg/mL) vs. P. falciparum K1 | Antifungal (IC50, µg/mL) vs. C. albicans ATCC 90028 | Antibacterial (MIC, µg/mL) vs. M. tuberculosis H37Ra |

| This compound | 3.25 | >25 | >25 |

| Penicolinate B | 1.45 | 1.45 | 25 |

| Penicolinate C | 3.07 | 3.67 | 12.5 |

| Penicolinate D | - | - | - |

| Penicolinate E | - | - | - |

| Doxorubicin | - | - | 0.78 |

Data extracted from Intaraudom C. et al., Tetrahedron Letters 2013, 54, 744-748.[1]

Table 2: Cytotoxic Activity of Penicolinates A-E

| Compound | Cytotoxicity (IC50, µg/mL) | |||

| KB (Oral Cavity Cancer) | MCF-7 (Breast Cancer) | NCI-H187 (Lung Cancer) | Vero (Normal Kidney Cells) | |

| This compound | 1.8 | 6.0 | 0.3 | 2.8 |

| Penicolinate B | 18 | 6.0 | 0.3 | 2.8 |

| Penicolinate C | 4.9 | 10 | 1.4 | 4.8 |

| Penicolinate D | - | - | - | - |

| Penicolinate E | - | - | - | - |

| Doxorubicin | 0.4 | 0.8 | 0.04 | 5.8 |

Data extracted from Intaraudom C. et al., Tetrahedron Letters 2013, 54, 744-748.[1]

Structure-Activity Relationship Insights

Based on the available data, several key SAR trends can be elucidated:

-

Linker Length and Flexibility: The decamethylene linker in this compound appears to be a critical determinant of its biological activity profile. Variations in linker length, as seen in the other Penicolinates (structures not fully detailed in the provided abstracts), likely influence the molecule's overall conformation and ability to interact with its biological targets.

-

Symmetry: The symmetrical nature of this compound may contribute to its potent activity, potentially allowing for bivalent binding or enhanced target engagement.

-

Picolinate Moiety: The picolinic acid substructure is essential for activity. This aromatic carboxylic acid derivative is known to chelate metal ions, which could be a component of its mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key biological assays cited in the study of Penicolinates A-E.

In Vitro Antimalarial Assay

This protocol is based on the widely used SYBR Green I-based fluorescence assay for Plasmodium falciparum.

-

Parasite Culture: The chloroquine-resistant K1 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% human serum. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Assay Procedure:

-

Serially dilute test compounds in RPMI-1640 medium in a 96-well microplate.

-

Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Following incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

-

Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

-

In Vitro Antifungal Assay

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) against Candida albicans.

-

Inoculum Preparation: Candida albicans (ATCC 90028) is grown on Sabouraud Dextrose Agar at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Assay Procedure:

-

Dispense RPMI-1640 medium into a 96-well microplate.

-

Serially dilute the test compounds in the wells.

-

Add the standardized fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. The IC50 can be determined by measuring the optical density and calculating the concentration that inhibits 50% of growth.

-

In Vitro Antitubercular Assay

The Microplate Alamar Blue Assay (MABA) is a common method for assessing the antimycobacterial activity of compounds.

-

Inoculum Preparation: Mycobacterium tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.

-

Assay Procedure:

-

Add Middlebrook 7H9 broth to a 96-well microplate.

-

Perform serial dilutions of the test compounds in the plate.

-

Add the prepared bacterial inoculum to all wells.

-

Incubate the plate at 37°C for 5-7 days.

-

Add Alamar Blue reagent and resazurin to each well and incubate for another 24 hours.

-

Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents the color change.

-

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

-

Cell Culture: Human oral cavity cancer (KB), breast cancer (MCF-7), small cell lung cancer (NCI-H187), and normal African green monkey kidney (Vero) cell lines are maintained in appropriate culture media and conditions.

-

Assay Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Expose the cells to various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound.

Caption: Workflow for the isolation, bioactivity screening, and SAR analysis of Penicolinates.

Caption: Step-by-step workflow of the in vitro cytotoxicity (MTT) assay.

Caption: Logical relationship between Penicolinate structure and observed biological activity.

References

Unveiling the Biological Targets of Penicolinate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicolinate A is a naturally occurring small molecule isolated from the endophytic fungus Penicillium sp. BCC16054. Structurally, it is characterized as a bis-picolinic ester linked by a decamethylene bridge, representing a dimeric form of the well-known antibiotic, fusaric acid.[1] This unique structure confers upon this compound a distinct and broader biological activity profile compared to its monomeric counterpart.[1] Preliminary studies have revealed its potential as an antimalarial, antimycobacterial, and anticancer agent, making it a compound of significant interest for further investigation and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's biological targets, supported by available data, hypothesized mechanisms of action, and detailed experimental protocols for future research.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities against various pathogens and cancer cell lines. The following table summarizes the available quantitative data on its inhibitory potency.

| Biological Activity | Target Organism/Cell Line | IC50 Value (μg/mL) | Reference |

| Antimalarial | Plasmodium falciparum | 3.25 | [1] |

| Antitubercular | Mycobacterium tuberculosis | Data not available | |

| Anticancer | Mammalian tumor cell lines | Data not available |

Note: While this compound is reported to be active against Mycobacterium tuberculosis and mammalian tumor cell lines, specific IC50 values are not publicly available in the reviewed literature.

Hypothesized Biological Targets and Mechanisms of Action

The precise molecular targets of this compound have not yet been definitively identified. However, based on its structural similarity to fusaric acid and other picolinic acid derivatives, several plausible mechanisms of action can be hypothesized.

Metal Ion Chelation and Inhibition of Metalloenzymes

Picolinic acid and its derivatives are known to be effective chelating agents for divalent and trivalent metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺). This chelating ability is a key aspect of their biological activity.

-

Inhibition of Zinc Finger Proteins: A primary hypothesized mechanism is the chelation of zinc from zinc finger proteins. These proteins are crucial for a wide range of cellular processes, including DNA replication, transcription, and signal transduction. By sequestering zinc, this compound could disrupt the structure and function of these essential proteins, leading to cell cycle arrest and apoptosis. This is a known mechanism for other picolinic acid derivatives.

-

Inhibition of Other Metalloenzymes: Many enzymes critical for cellular metabolism and survival are metalloenzymes. This compound may inhibit these enzymes by chelating the metal cofactors necessary for their catalytic activity.

A proposed signaling pathway for the anticancer activity of this compound, based on the zinc chelation hypothesis, is depicted below.

Inhibition of Dopamine Beta-Hydroxylase

Fusaric acid is a known inhibitor of dopamine beta-hydroxylase, an enzyme that converts dopamine to norepinephrine. While the relevance of this to this compound's antimalarial, antimycobacterial, and anticancer activities is not immediately clear, it represents a potential off-target effect or a mechanism that could be explored in different therapeutic contexts.

Experimental Protocols for Target Identification

To elucidate the specific biological targets of this compound, a multi-pronged approach employing a combination of modern drug discovery techniques is recommended. The following are detailed methodologies for key experiments.

Affinity Chromatography for Target Pull-Down

This technique aims to isolate proteins that physically interact with this compound from a complex cellular lysate.

Methodology:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a reactive functional group (e.g., a primary amine or a carboxylic acid) suitable for covalent linkage to a solid support.

-

Covalently attach the derivatized this compound to activated chromatography beads (e.g., NHS-activated sepharose or epoxy-activated sepharose) to create an affinity matrix.

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Preparation of Cell Lysate:

-

Culture the target cells (e.g., Plasmodium falciparum, Mycobacterium tuberculosis, or a relevant cancer cell line) to a sufficient density.

-

Harvest the cells and lyse them using a non-denaturing lysis buffer to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the this compound-conjugated beads to allow for binding of target proteins.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

-

Elution and Identification of Bound Proteins:

-

Elute the specifically bound proteins from the affinity matrix using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

The following diagram illustrates the workflow for affinity chromatography-based target identification.

References

In Silico Modeling of Penicolinate A Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicolinate A, a picolinic acid derivative isolated from endophytic fungi, has demonstrated notable cytotoxic activities against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. However, its direct molecular target and mechanism of action remain to be fully elucidated. This technical guide outlines a comprehensive in silico strategy to identify and characterize the binding of this compound to a plausible therapeutic target. By leveraging computational methodologies, researchers can accelerate the drug discovery process, from target identification to lead optimization. This document provides a detailed framework for such an investigation, including hypothetical data, experimental protocols for computational assays, and visualizations of key pathways and workflows.

Introduction to this compound